1,5,8,12-Tetraazabicyclo[10.2.2]hexadecane
Overview
Description
1,5,8,12-Tetraazabicyclo[10.2.2]hexadecane is a compound that has been synthesized and characterized in various studies . It is built on the skeleton of 1,4-ethylene-bridged cyclam . The molecular formula of this compound is C12H26N4 .
Synthesis Analysis
A series of new compounds built up on the skeleton of this compound were synthesized . The attempts to substitute the secondary amino group of the p-nitrobenzyl-1,4-en-cyclam 3, using acetic acid derivatives as the alkylating agents, led to unexpected substitution of one of the piperazine ring nitrogen atoms, yielding the monoquaternary derivatives .Molecular Structure Analysis
The structure of this compound has been determined using NMR and MS spectroscopy and a single-crystal X-ray structure determination . The solution structure of the starting compound was established using 2D-NMR techniques .Chemical Reactions Analysis
The acid–base behaviour of the ligands and thermodynamic stability constants of their copper (II) and zinc (II) complexes were determined using potentiometric titrations . Stability constants of the investigated metal complexes are significantly lower than those of the cyclam complexes and comparable to those of the Me4 cyclam complexes .Scientific Research Applications
Nuclear Medicine Applications
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane-4,11-diacetic acid (CB-TE2A) is a compound of interest in nuclear medicine. It's capable of forming copper complexes that are kinetically inert. This property is advantageous in vivo to minimize the loss of radioactive copper, a critical factor in nuclear imaging applications (Jurek, Reibenspies, & Kiefer, 2016).
Catalytic Applications
A complex bearing a cross-bridged cyclam ligand, which includes a derivative of 1,5,8,12-Tetraazabicyclo[10.2.2]hexadecane, has been shown to be an efficient catalyst for the oxidation of water and alcohols. This finding is significant for chemical synthesis and industrial applications where efficient and sustainable catalysts are needed (Tan, Kwong, & Lau, 2015).
Structural Chemistry
The structural chemistry of compounds involving this compound reveals interesting features like hydrogen bonding and polymeric chains. These structural insights can be crucial for the design of new materials and molecules in chemistry and material science (Alves, Duarte, & Martins, 2015).
Biomedical Imaging
This compound derivatives have been used in the development of radiotracers for biomedical imaging, specifically in positron emission tomography (PET). These compounds help in tracking biological processes and are crucial for diagnostic medicine (Kim et al., 2015).
Properties
IUPAC Name |
1,5,8,12-tetrazabicyclo[10.2.2]hexadecane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4/c1-3-13-5-6-14-4-2-8-16-11-9-15(7-1)10-12-16/h13-14H,1-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMXRTUIOCTFNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN2CCN(C1)CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434919 | |
Record name | 1,5,8,12-tetraazabicyclo[10.2.2]hexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72952-82-0 | |
Record name | 1,5,8,12-tetraazabicyclo[10.2.2]hexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.